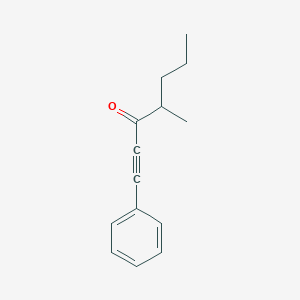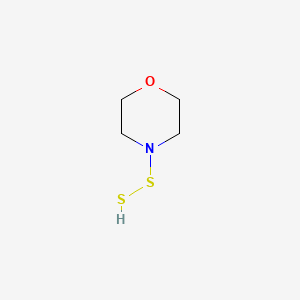
4-Disulfanylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Disulfanylmorpholine: is a chemical compound with the molecular formula C4H9NOS2 4,4’-Dithiodimorpholine . This compound is characterized by the presence of a morpholine ring bonded to two sulfur atoms. It is commonly used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator .
准备方法
Synthetic Routes and Reaction Conditions: 4-Disulfanylmorpholine can be synthesized through the reaction of morpholine with disulfur dichloride. The reaction typically involves the following steps:
Reaction of Morpholine with Disulfur Dichloride: Morpholine is reacted with disulfur dichloride (SCl) in the presence of a base such as sodium hydroxide (NaOH) to form this compound.
Purification: The crude product is purified by recrystallization from ethanol or other suitable solvents.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, optimizing reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions and prevent side reactions.
化学反应分析
Types of Reactions: 4-Disulfanylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, forming thiols.
Substitution: The compound can undergo substitution reactions where the sulfur atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (HO), potassium permanganate (KMnO).
Reducing Agents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Substitution Reagents: Halogens, alkylating agents
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Morpholines: Formed through substitution reactions
科学研究应用
Chemistry: 4-Disulfanylmorpholine is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used as a cross-linking agent in polymer chemistry .
Biology: In biological research, this compound is used to study the effects of disulfide bonds in proteins and enzymes. It serves as a model compound for understanding redox reactions in biological systems .
Medicine: It is also being explored for its antimicrobial properties .
Industry: this compound is widely used in the rubber industry as a vulcanization accelerator, improving the mechanical properties of rubber products. It is also used in the production of adhesives and sealants .
作用机制
The mechanism of action of 4-Disulfanylmorpholine involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in protein folding and stability. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the protein’s structure and function .
Molecular Targets and Pathways:
Proteins with Thiol Groups: this compound targets proteins containing thiol groups, forming disulfide bonds.
Redox Pathways: The compound participates in redox reactions, influencing cellular redox balance
相似化合物的比较
4,4’-Dithiodimorpholine: A closely related compound with similar chemical properties.
Morpholine: A structurally similar compound but lacks the disulfide bond.
Thiourea: Contains sulfur atoms and is used in similar industrial applications .
Uniqueness: 4-Disulfanylmorpholine is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring redox reactions and disulfide bond formation .
属性
CAS 编号 |
876274-48-5 |
|---|---|
分子式 |
C4H9NOS2 |
分子量 |
151.3 g/mol |
IUPAC 名称 |
4-(disulfanyl)morpholine |
InChI |
InChI=1S/C4H9NOS2/c7-8-5-1-3-6-4-2-5/h7H,1-4H2 |
InChI 键 |
XJWZNNJDFUWGIM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1SS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12611467.png)
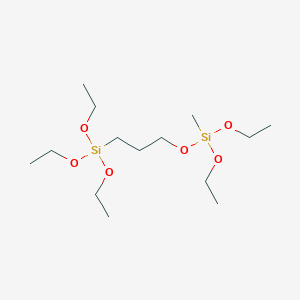
![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)
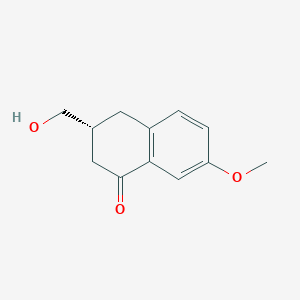
![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)
![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)
![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
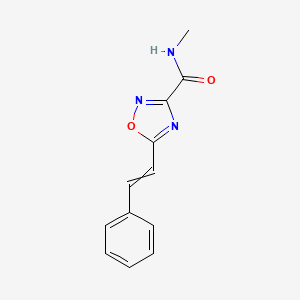
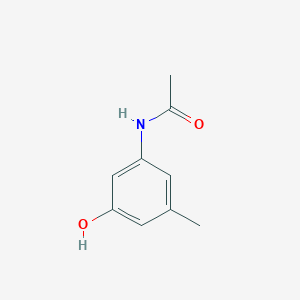
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)
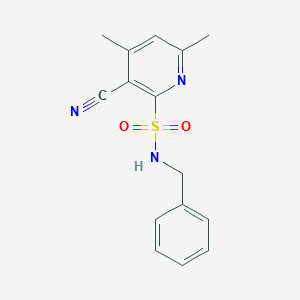
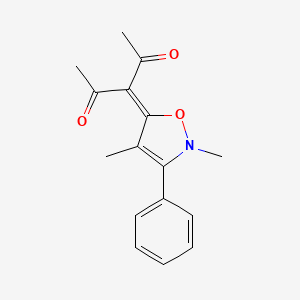
![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)
